molecular formula C17H15F2NO2 B5912406 (E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B5912406
M. Wt: 303.30 g/mol
InChI Key: XONBFQZZALDGAE-PKNBQFBNSA-N
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Description

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a difluoroaniline group and a methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-difluoroaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Aldol Condensation: The final step involves an aldol condensation between the amine and a suitable ketone, such as acetone, under basic conditions to form the enone product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated ketones or alcohols using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(3,4-dimethoxyanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(3,4-difluoroanilino)-1-(4-hydroxyphenyl)but-2-en-1-one

Uniqueness

The presence of the difluoroaniline group in (E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one may impart unique electronic properties, affecting its reactivity and interactions with biological targets. The methoxyphenyl group can also influence its solubility and pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c1-11(20-13-5-8-15(18)16(19)10-13)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBFQZZALDGAE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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